molecular formula C11H7BrN2 B1490053 7-bromo-5H-pyrido[4,3-b]indole CAS No. 1015460-59-9

7-bromo-5H-pyrido[4,3-b]indole

Cat. No.: B1490053
CAS No.: 1015460-59-9
M. Wt: 247.09 g/mol
InChI Key: JYFKMOCKASWCPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-5H-pyrido[4,3-b]indole is a brominated heterocyclic aromatic organic compound. It is characterized by a bromine atom at the 7th position of the pyrido[4,3-b]indole skeleton

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-5H-pyrido[4,3-b]indole typically involves the bromination of pyrido[4,3-b]indole. This can be achieved through electrophilic aromatic substitution reactions, where bromine (Br2) is used as the brominating agent in the presence of a suitable catalyst, such as iron (III) bromide (FeBr3). The reaction is usually carried out in a solvent like dichloromethane (DCM) at a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale bromination reactors equipped with advanced temperature and pressure control systems. The process is optimized to maximize yield and purity while minimizing by-products and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-5H-pyrido[4,3-b]indole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used to oxidize the compound.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like sodium azide (NaN3) or potassium iodide (KI) under appropriate conditions.

Major Products Formed:

  • Oxidation: Formation of this compound-3-oxide.

  • Reduction: Formation of this compound-3-ol.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-Bromo-5H-pyrido[4,3-b]indole has found applications in several scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: It is used in the study of biological systems and pathways, particularly in the context of enzyme inhibition and receptor binding studies.

  • Medicine: The compound has potential therapeutic applications, including its use as a lead compound in drug discovery for various diseases.

  • Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 7-bromo-5H-pyrido[4,3-b]indole exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 5-bromoindole

  • 6-bromoindole

  • 7-bromoindole

  • 8-bromoindole

Properties

IUPAC Name

7-bromo-5H-pyrido[4,3-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2/c12-7-1-2-8-9-6-13-4-3-10(9)14-11(8)5-7/h1-6,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYFKMOCKASWCPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC3=C2C=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-bromo-5H-pyrido[4,3-b]indole
Reactant of Route 2
7-bromo-5H-pyrido[4,3-b]indole
Reactant of Route 3
7-bromo-5H-pyrido[4,3-b]indole
Reactant of Route 4
Reactant of Route 4
7-bromo-5H-pyrido[4,3-b]indole
Reactant of Route 5
7-bromo-5H-pyrido[4,3-b]indole
Reactant of Route 6
7-bromo-5H-pyrido[4,3-b]indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.